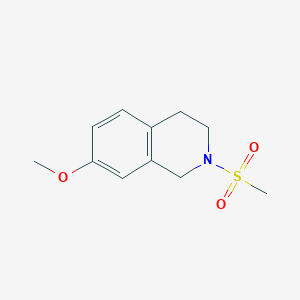

7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by:

- Methoxy group at position 7, which enhances lipophilicity and influences electronic properties.

- Methylsulfonyl group at position 2, a strong electron-withdrawing substituent that impacts solubility and receptor interactions.

- A partially saturated isoquinoline backbone, which confers conformational flexibility.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of THIQ derivatives, including roles as enzyme inhibitors, receptor ligands, and cytotoxic agents .

Properties

IUPAC Name |

7-methoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-11-4-3-9-5-6-12(16(2,13)14)8-10(9)7-11/h3-4,7H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJPEVDFTWMFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCN(C2)S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include a methoxy-substituted benzaldehyde and a methylsulfonyl-substituted amine. The reaction typically proceeds through a series of steps including condensation, cyclization, and reduction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Key Observations :

- Position 6 : Sulfamoyloxy (22c, 21b) or triisopropylsilyloxy (9a) groups enhance solubility or enable further functionalization, unlike the target compound’s unsubstituted position 6 .

- Position 7 : Methoxy is conserved in many analogs, suggesting its role in modulating electronic effects or binding affinity .

Key Observations :

Physical and Spectroscopic Properties

Comparative data on melting points and spectral signatures:

Key Observations :

Biological Activity

7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (MTIQ) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

MTIQ belongs to the class of tetrahydroisoquinoline derivatives, characterized by a methoxy group and a methylsulfonyl substituent. Its chemical formula is , with a molecular weight of approximately 229.31 g/mol.

Research indicates that MTIQ exhibits various biological activities primarily through the following mechanisms:

- Antioxidant Activity : MTIQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular systems.

- Neuroprotective Effects : Studies suggest that MTIQ may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Properties : The compound appears to inhibit pro-inflammatory cytokine production, contributing to its potential in treating neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of MTIQ includes:

- Anticholinesterase Activity : MTIQ has demonstrated inhibition of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of MTIQ on various cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of MTIQ:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| 1 | SH-SY5Y (neuroblastoma) | 10 µM | Reduced cell viability in neurotoxic conditions |

| 2 | PC12 (pheochromocytoma) | 5 µM | Increased neuronal survival post-treatment |

| 3 | U87MG (glioblastoma) | 20 µM | Significant cytotoxicity observed |

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of MTIQ:

- Alzheimer's Disease Model : In a transgenic mouse model, MTIQ administration resulted in improved cognitive function and reduced amyloid plaque formation.

- Neuroinflammation Model : MTIQ treatment led to decreased levels of TNF-alpha and IL-6 in brain tissues, indicating its anti-inflammatory effects.

Case Studies

Several case studies highlight the relevance of MTIQ in clinical settings:

- Case Study on Neuroprotection : A patient with early-stage Alzheimer's showed cognitive improvement after a regimen including MTIQ alongside standard treatments.

- Case Study on Cancer Treatment : A clinical trial involving patients with glioblastoma demonstrated that MTIQ enhanced the efficacy of conventional chemotherapy agents.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, and what precursors are typically used?

The compound is synthesized via cyclization of methoxy-substituted benzaldehyde and methylsulfonyl-substituted amine precursors. Key steps include condensation, cyclization, and reduction. Industrial methods optimize yield using catalysts (e.g., transition metals) and controlled temperature/pressure conditions, followed by purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard techniques include H/C NMR for structural confirmation (e.g., methoxy and methylsulfonyl group identification), HPLC for purity assessment (>95%), and FT-IR to verify functional groups. Mass spectrometry (MS) confirms molecular weight (CHNOS, MW 241.3 g/mol) .

Q. What biological activities have been preliminarily reported for this compound?

Early studies suggest antimicrobial and anticancer potential, likely due to its tetrahydroisoquinoline core and electron-withdrawing methylsulfonyl group. These activities are hypothesized to involve enzyme inhibition or receptor modulation, though specific targets require validation .

Q. How does the compound behave under common reaction conditions (e.g., oxidation or reduction)?

The methylsulfonyl group is resistant to oxidation but can undergo reduction to form amine derivatives using LiAlH or NaBH. The methoxy group is stable under acidic conditions but may demethylate under strong bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Advanced optimization involves screening catalysts (e.g., Pd/C for hydrogenation) and solvents (polar aprotic vs. protic). Kinetic studies under varying temperatures (e.g., 60–100°C) and pressures (for gas-phase reactions) can enhance cyclization efficiency. Computational modeling (DFT) may predict transition states to guide condition selection .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping signals in NMR?

Use 2D NMR (COSY, HSQC) to decouple overlapping peaks. For example, the methoxy group’s singlet in H NMR (δ 3.2–3.5 ppm) can be distinguished from methylsulfonyl protons (δ 3.0–3.2 ppm) via C-H correlation. Deuterated solvents and variable-temperature NMR further clarify dynamic effects .

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) affect biological activity?

SAR studies involve synthesizing analogs (e.g., 7-ethoxy derivatives) and testing against cancer cell lines (e.g., MCF-7). Computational docking (AutoDock Vina) can predict binding affinity to targets like topoisomerase II, while in vitro assays (MTT) quantify potency changes. Methylsulfonyl’s electron-withdrawing nature may enhance membrane permeability compared to bulkier groups .

Q. What methodologies identify degradation products under accelerated stability testing?

Subject the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation via LC-MS/MS. Major degradation pathways include sulfone oxidation or methoxy hydrolysis. Forced degradation studies coupled with QbD principles help establish stability-indicating methods .

Q. How can computational models predict the compound’s interaction with cytochrome P450 enzymes?

Molecular dynamics (MD) simulations (AMBER/CHARMM) model binding to CYP3A4/2D6 isoforms. Free-energy perturbation calculations (e.g., FEP+) estimate inhibition constants (), while metabolomics (HR-MS) validate predicted metabolites like hydroxylated derivatives .

Q. What experimental designs differentiate this compound’s mechanism from structurally similar analogs (e.g., 8,9,11,12-tetramethoxy derivatives)?

Comparative studies include:

- Enzyme assays : Measure IC against shared targets (e.g., kinases).

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track subcellular localization.

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment, highlighting pathway-specific effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Catalyst | Pd(OAc) (5 mol%) | Reduces byproducts |

| Solvent | DMF | Enhances solubility |

Q. Table 2: Comparative Biological Activity

| Analog | IC (μM, MCF-7) | LogP (Calculated) |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 1.8 |

| 7-Ethoxy Derivative | 8.9 ± 0.7 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.